Boc-Arg(Z) 2-OH Boc-Arg(Z) 2-OH
Brand Name: Vulcanchem
CAS No.: 51219-19-3
VCID: VC21538950
InChI: InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Molecular Formula: C27H34N4O8
Molecular Weight: 542.6 g/mol

Boc-Arg(Z) 2-OH

CAS No.: 51219-19-3

Cat. No.: VC21538950

Molecular Formula: C27H34N4O8

Molecular Weight: 542.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-Arg(Z) 2-OH - 51219-19-3

CAS No. 51219-19-3
Molecular Formula C27H34N4O8
Molecular Weight 542.6 g/mol
IUPAC Name (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1
Standard InChI Key ZWRJPLNCTNRXPE-NRFANRHFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Chemical Identity and Structure

Nomenclature and Identification

Boc-Arg(Z) 2-OH is also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, with the systematic IUPAC name (S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid . This protected arginine derivative has been assigned two different CAS registry numbers in chemical databases: 51219-19-3 and 120267-95-0 . The discrepancy in CAS numbers potentially reflects different registration entries for the same compound or slight variations in structure definition.

Molecular Characteristics

The compound possesses a defined molecular structure with the following properties:

Table 1: Fundamental Molecular Properties of Boc-Arg(Z) 2-OH

PropertyValue
Molecular FormulaC₂₇H₃₄N₄O₈
Molecular Weight542.58 g/mol
Density1.242 g/cm³
Melting Point-140°C (decomposition)

The structure features three key components: the arginine amino acid backbone, a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino position, and two benzyloxycarbonyl (Z) protecting groups on the guanidino moiety of the arginine side chain. This specific arrangement of protecting groups provides the compound with its characteristic reactivity profile and utility in peptide synthesis.

Physical and Chemical Properties

Physical Properties

Boc-Arg(Z) 2-OH appears as a solid at room temperature with a relatively high molecular weight compared to unprotected amino acids. The compound demonstrates limited thermal stability, decomposing at elevated temperatures rather than experiencing a clean melting transition . This thermal instability is characteristic of many protected amino acids due to the presence of multiple functional groups.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of Boc-Arg(Z) 2-OH typically involves a sequential protection strategy of the amino acid arginine. The process begins with the protection of the α-amino group using tert-butoxycarbonyl (Boc) anhydride, followed by protection of the guanidino group using benzyloxycarbonyl chloride (Z-Cl).

The reaction conditions often employ organic solvents such as methanol and chloroform, with reactions generally conducted at room temperature to prevent degradation of the protecting groups. The synthetic pathway requires careful control of pH and reaction conditions to ensure selectivity for the desired protection pattern.

Industrial Production Considerations

In industrial settings, the production of Boc-Arg(Z) 2-OH follows similar synthetic routes but is optimized for larger scales. The process typically involves automated peptide synthesizers and stringent quality control measures to ensure consistent product specifications. Industrial production may also implement continuous flow processes rather than batch reactions to improve efficiency and reduce waste generation.

Chemical Reactions and Reactivity

Protective Group Chemistry

The primary utility of Boc-Arg(Z) 2-OH lies in its carefully designed protective group strategy. The compound participates in two main types of reactions:

  • Deprotection Reactions: The Boc group can be selectively removed under acidic conditions (typically using trifluoroacetic acid), while the Z protecting groups on the guanidino function can be cleaved through catalytic hydrogenation or strong basic conditions.

  • Coupling Reactions: The compound can form peptide bonds with other protected amino acids using coupling reagents such as carbodiimides or phosphonium/uronium-based activators.

Applications in Research and Industry

Peptide Synthesis Applications

Boc-Arg(Z) 2-OH serves as a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of arginine residues into complex peptide sequences. The compound's dual protection strategy allows for selective reactivity at the carboxyl group while maintaining protection of the highly nucleophilic guanidino function .

Proteinase Inhibitor Research

Beyond basic peptide synthesis, Boc-Arg(Z) 2-OH has found applications in the development of inhibitors for processing proteinases . The compound can be coupled with other modified amino acids, such as HGlu(OBzl)-Lys(Z)-Arg(Z,Z)-CH₂Cl, to create complex peptide-based enzyme inhibitors .

Bioactive Peptide Production

The search results indicate that Boc-Arg(Z) 2-OH derivatives have been utilized in the synthesis of dermorphin fragments containing multiple arginine residues . Dermorphins are bioactive peptides with potential pharmaceutical applications, highlighting the utility of the compound in creating peptides with therapeutic potential.

Comparative Studies with Related Compounds

Alternative Arginine Protection Strategies

Several protected arginine derivatives exist as alternatives to Boc-Arg(Z) 2-OH, each with distinct advantages and limitations:

Table 2: Comparison of Protected Arginine Derivatives

DerivativeProtection StrategyKey Characteristics
Boc-Arg(Z) 2-OHBoc (α-amino), Z (guanidino)Dual protection strategy for arginine
Boc-Arg(Pbf)-OHBoc (α-amino), Pbf (guanidino)Alternative guanidino protection
Fmoc-Arg(Pbf)-OHFmoc (α-amino), Pbf (guanidino)Compatible with Fmoc-based SPPS
Boc-Arg(NO₂)-OHBoc (α-amino), NO₂ (guanidino)Simpler protection pattern

Recent Research Advances

Development of Novel Derivatives

Recent research has explored new tris-alkoxycarbonyl arginine derivatives to overcome limitations in traditional protected arginine compounds. Two notable examples include Boc-Arg-{omega,omega'-[Z(2Br)]₂}-OH and Boc-Arg-{omega,omega'-[Z(2Cl)]₂}-OH, which have been successfully employed in the synthesis of dermorphin fragments containing multiple arginine residues .

Enhanced Synthetic Performance

Comparative analysis of peptide synthesis using these new derivatives versus traditional protected arginine compounds (such as Boc-Arg(Tos)) demonstrated superior purity profiles for the final peptide products . This finding suggests ongoing innovation in protected arginine chemistry to address longstanding challenges in complex peptide synthesis.

Protection Group Optimization

Research has also revisited previously underutilized protection strategies, such as the NO₂ protecting group for arginine, which was first described by Bergmann but has been scarcely used in solid-phase peptide synthesis . Recent investigations have demonstrated that the electron-withdrawing effect of the NO₂ group minimizes nucleophilicity, reducing unwanted side reactions compared to other protection strategies .

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